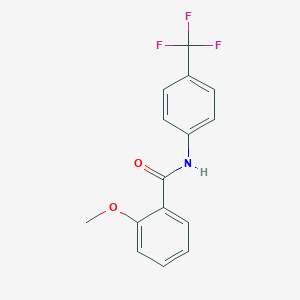

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

説明

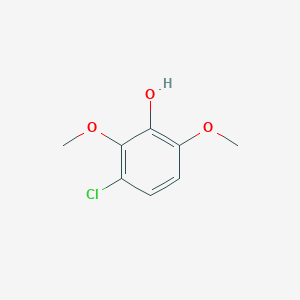

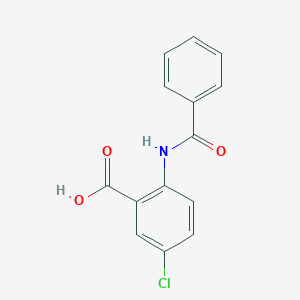

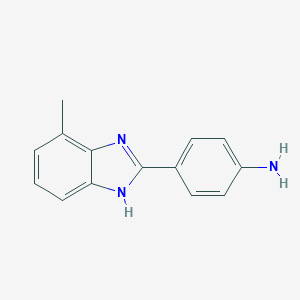

“2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is a chemical compound with the molecular formula C15H12F3NO2 . It is a derivative of benzamide, which is a class of compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of 4-(Trifluoromethyl)benzylamine . This compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a benzamide core . The trifluoromethyl group is known to bestow many of the distinctive physical-chemical properties observed in this class of compounds .科学的研究の応用

Corrosion Inhibition : N-Phenyl-benzamide derivatives, including those with methoxy substituents like 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, are studied for their effectiveness in inhibiting corrosion, particularly in acidic environments. These compounds have shown high efficiency in protecting mild steel from corrosion, with the methoxy substituent enhancing this effect (Mishra et al., 2018).

Synthesis of Isoquinolines : This compound is involved in the Bischler–Napieralski isoquinoline synthesis. The reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides leads to the production of both normal and abnormal isoquinoline products, indicating its significance in organic synthesis (Doi et al., 1997).

Dual Inhibitors Synthesis for PET Imaging : In neuroinflammation research, carbon-11-labeled sEH/PDE4 dual inhibitors, synthesized from derivatives of this compound, have been developed as potential PET (Positron Emission Tomography) tracers. This signifies its role in developing diagnostic tools for neuroinflammation (Jia et al., 2019).

Antihyperglycemic Agents : As part of diabetes treatment research, this compound derivatives have been identified as potential antihyperglycemic agents. This implies its significance in developing new treatments for diabetes mellitus (Nomura et al., 1999).

Fluorescence Enhancement in Biochemical Probes : The compound has been studied for its role in enhancing the fluorescence intensity of certain ions, indicating its potential as a component in biochemical probes for fluorimetric detection (Faridbod et al., 2009).

Antimicrobial Activity : Benzamide derivatives, including those with a methoxy group, have shown significant antimicrobial activity. This highlights its potential in the development of new antimicrobial agents (Priya et al., 2006).

Antifungal Activity : Derivatives of this compound have been explored for their antifungal properties, offering potential in treating fungal infections (Ienascu et al., 2018).

将来の方向性

The demand for trifluoromethyl derivatives, like “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future directions may involve further exploration of the synthetic methods for introducing trifluoromethyl groups within the structures of other molecules, as well as investigating their wide-ranging potential applications .

作用機序

Target of Action

This compound belongs to a class of organic compounds known as trifluoromethylbenzenes , which are known to interact with various biological targets.

Mode of Action

As a trifluoromethylbenzene derivative, it may interact with its targets through various mechanisms, such as hydrogen bonding, dipole interactions, and dispersion . .

特性

IUPAC Name |

2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQPMWNSLVMCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359509 | |

| Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150225-47-1 | |

| Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

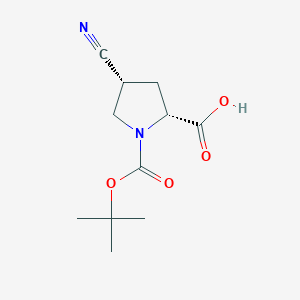

![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)

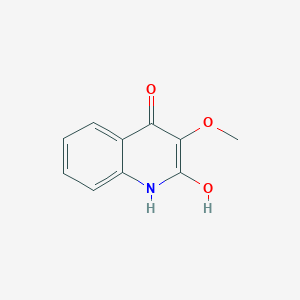

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)